Cas no 509-15-9 (Gelsemine)

Gelsemine structure
Gelsemine structure
Product Name:Gelsemine
CAS-Nr.:509-15-9
MF:C20H22N2O2
MW:322.400885105133
MDL:MFCD00082347
CID:37897
PubChem ID:5390854
Update Time:2025-04-18

Gelsemine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Gelsemine
    • Gelsemine free base
    • GELSEMINE(RG)
    • GELSAMINE
    • Gelsemin
    • GESEMINE
    • [ "" ]
    • NFYYATWFXNPTRM-UHFFFAOYSA-N
    • 3-ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1h,5h-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'(1'h)-one
    • BRN 5406576
    • CHEMBL521561
    • 4-27-00-07526 (Beilstein Handbook Reference)
    • NSC-21729
    • s9294
    • 509-15-9
    • (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1',H)-one
    • UNII-5Y13A78Z72
    • GELSEMIN [HSDB]
    • Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R,3'S,4aR,5S,8S,8aS,9S)-
    • GELSEMINE [MI]
    • (+)-Gelsemine
    • 5Y13A78Z72
    • AC-34231
    • CCG-267730
    • GELSEMINE [WHO-DD]
    • BDBM50459893
    • (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8A.BETA.,9S*,10S*))-5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYLSPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE
    • NSC 21729
    • HSDB 3488
    • MFCD00082347
    • 1ST40269
    • SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8.ABETA.,9S*,10S*))-
    • GELSEMINE, (+)-
    • (3S,3aS,3'S,5R,8aS,9R)-1-Methyl-3-vinyl-1,2,3,3a,5,7,8,8a-octahydrospiro[3,8,5-(epiethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indolin]-2'-one
    • EINECS 208-095-2
    • Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-
    • Prestwick2_000662
    • C09207
    • NS00006472
    • Prestwick1_000662
    • AKOS015897143
    • HMS1570E05
    • SPBio_002644
    • Prestwick_1052
    • Prestwick0_000662
    • CHEBI:5294
    • (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.0^{2,6.0^{5,11]dodecane]-2-one
    • DTXSID40871716
    • Q5530505
    • Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
    • CHEMBL1979576
    • CHEBI:181110
    • Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
    • FT-0698496
    • [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-5-Etheny l-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-p yrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one
    • Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S,10S)]-
    • 2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
    • Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
    • Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
    • SCHEMBL4279911
    • MLS002707369
    • MLSMR
    • MLS000728649
    • SMR001574761
    • SMR000470824
    • DTXSID40878487
    • NFYYATWFXNPTRM-QJICHLCESA-N
    • (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
    • DA-53535
    • SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8.ABETA.,9S*,10S*))-
    • 2'-ethenyl-4'-methylspiro(1H-indole-3,7'-9-oxa-4-azatetracyclo(6.3.1.02,6.05,11)dodecane)-2-one
    • (2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methyl-9'-oxa-4'-azaspiro[indole-3,7'-tetracyclo[6.3.1.02,6.05,11]dodecane]-2-ol
    • HY-N0388R
    • DTXCID501782911
    • (2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methyl-9'-oxa-4'-azaspiro(indole-3,7'-tetracyclo(6.3.1.02,6.05,11)dodecane)-2-ol
    • 208-095-2
    • (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8ABETA,9S*,10S*))-5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYLSPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE
    • SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-1 0,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8ABETA,9S*,10S*))-
    • (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro(1H-indole-3,7'-9-oxa-4-azatetracyclo(6.3.1.02,6.05,11)dodecane)-2-one
    • Gelsemine (Standard)
    • MDL: MFCD00082347
    • Inchi: 1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11-,13+,15+,16+,17-,19-,20-/m0/s1
    • InChI-Schlüssel: NFYYATWFXNPTRM-QJICHLCESA-N
    • Lächelt: O1C[C@@H]2[C@@H]3[C@@H]4[C@@]5(C(NC6C=CC=CC5=6)=O)[C@H]1C[C@H]2[C@]4(C=C)CN3C

Berechnete Eigenschaften

  • Genaue Masse: 322.16800
  • Monoisotopenmasse: 322.168127949 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 635
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 7
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 41.6
  • Molekulargewicht: 322.4
  • XLogP3: 1.8

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.1478 (rough estimate)
  • Schmelzpunkt: 181-183°C
  • Siedepunkt: 493.4°C at 760 mmHg
  • Flammpunkt: 252.2±28.7 °C
  • Brechungsindex: 1.5700 (estimate)
  • Löslichkeit: SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS
  • PSA: 41.57000
  • LogP: 2.10350
  • pka: 7.75 in 80% methylcellosolve
  • Spezifische Rotation: D20 +13° (c = 1.2 in chloroform)

Gelsemine Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302-H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 1544 6.1/PG 2
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 23/24/25-26/27/28
  • Sicherheitshinweise: 36/37/39-45-28
  • RTECS:LX9100000
  • Identifizierung gefährlicher Stoffe: T+
  • Gefahrenklasse:6.1(a)
  • PackingGroup:I
  • Lagerzustand:4°C, sealed storage, away from moisture and light
  • Sicherheitsbegriff:6.1(a)
  • Verpackungsgruppe:I
  • Risikophrasen:R23/24/25; R26/27/28
  • Verpackungsgruppe:I
  • Gefährdungsgrad:6.1(a)

Gelsemine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N0388-10mM*1mLinDMSO
Gelsemine
509-15-9 ≥99.0%
10mM*1mLinDMSO
¥1760 2023-07-26
MedChemExpress
HY-N0388-5mg
Gelsemine
509-15-9 99.36%
5mg
¥600 2025-04-16
MedChemExpress
HY-N0388-10mg
Gelsemine
509-15-9 99.36%
10mg
¥960 2025-04-16
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0961-20mg
Gelsemine
509-15-9 HPLC≥98%
20mg
¥1450元 2023-09-15
DC Chemicals
DCG-011-20 mg
Gelsemine
509-15-9 >98%, Standard References Grade
20mg
$280.0 2022-02-28
S e l l e c k ZHONG GUO
S9294-1mg
Gelsemine
509-15-9 99.95%
1mg
¥1286.27 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP0629-100mg
Gelsemine
509-15-9 98%
100mg
$380 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0629-20mg
Gelsemine
509-15-9 98%
20mg
$120 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0662-5 mg
Gelsemine
509-15-9 98.54%
5mg
¥1460.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0662-50 mg
Gelsemine
509-15-9 98.54%
50mg
¥5840.00 2022-04-26

Gelsemine Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:509-15-9)Gelsemine
Bestellnummer:LE10417
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:03
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:509-15-9)Gelsemine
Bestellnummer:A1203566
Bestandsstatus:in Stock
Menge:10mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:50
Preis ($):244.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:509-15-9)Gelsemine
LE10417
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:509-15-9)Gelsemine
A1203566
Reinheit:99%
Menge:10mg
Preis ($):244.0
Email